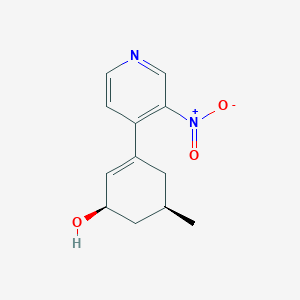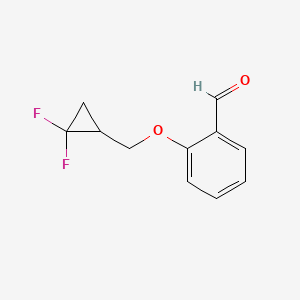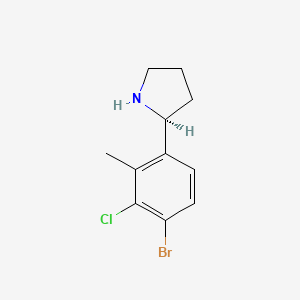
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated, chlorinated, and methylated benzene derivative.
Formation of the Pyrrolidine Ring: The benzene derivative undergoes a series of reactions to form the pyrrolidine ring. This can involve nucleophilic substitution reactions where the benzene derivative reacts with a suitable amine to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the efficiency of the reactions.
Purification: Advanced purification techniques such as crystallization, chromatography, and distillation to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
®-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine: The enantiomer of the compound with the opposite stereochemistry.
2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(4-Bromo-3-chloro-2-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(4-Bromo-3-chloro-2-methylphenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or racemic mixture
特性
分子式 |
C11H13BrClN |
|---|---|
分子量 |
274.58 g/mol |
IUPAC名 |
(2S)-2-(4-bromo-3-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrClN/c1-7-8(10-3-2-6-14-10)4-5-9(12)11(7)13/h4-5,10,14H,2-3,6H2,1H3/t10-/m0/s1 |
InChIキー |
DPWLCNJLVMTAHB-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=CC(=C1Cl)Br)[C@@H]2CCCN2 |
正規SMILES |
CC1=C(C=CC(=C1Cl)Br)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)


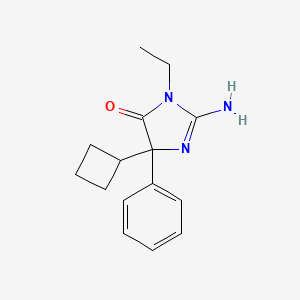
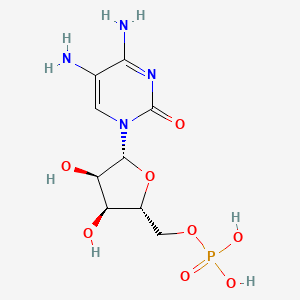

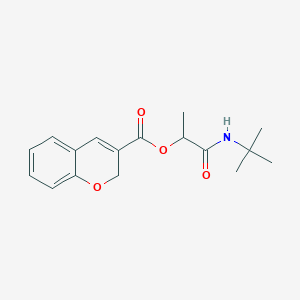
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
